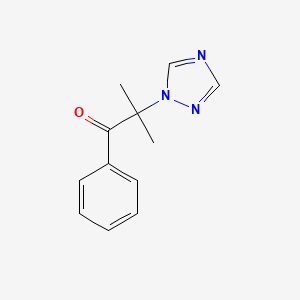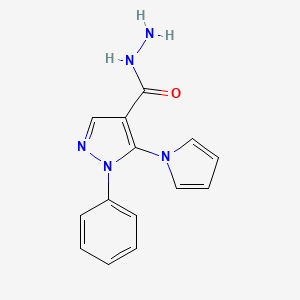
4-Demethyl pantoprazole
Descripción general
Descripción
4-Demethyl pantoprazole is a metabolite of pantoprazole, a proton pump inhibitor widely used to treat gastroesophageal reflux disease (GERD), maintain healing of erosive esophagitis, and control symptoms related to Zollinger–Ellison syndrome . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to this compound .
Mecanismo De Acción
Target of Action
4-Demethyl pantoprazole, a metabolite of pantoprazole, primarily targets the (H+, K+)-ATPase enzyme . This enzyme is located at the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid production .
Mode of Action
This compound interacts with its target by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, this compound suppresses gastric acid secretion . This action has downstream effects on the digestive process and the pH balance in the stomach.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are closely related to those of its parent compound, pantoprazole. Pantoprazole is well and rapidly absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid, with the apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of gastric acid secretion. This suppression can lead to the healing of erosive esophagitis, control of symptoms related to Zollinger–Ellison syndrome, and eradication of Helicobacter pylori when used in combination with antibiotics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP2C19, the enzyme responsible for metabolizing pantoprazole to this compound, can affect the pharmacokinetics and/or pharmacodynamics of pantoprazole . This highlights the importance of considering individual genetic variations when predicting the pharmacokinetics of this compound .
Análisis Bioquímico
Biochemical Properties
4-Demethyl Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 . CYP2C19 is a genetically polymorphic enzyme, and the genetic polymorphism affects the pharmacokinetics and/or pharmacodynamics of Pantoprazole . The conversion of Pantoprazole to this compound is a key step in its metabolic pathway .
Cellular Effects
The cellular effects of this compound are largely tied to its parent compound, Pantoprazole. As a PPI, Pantoprazole exerts its effects by inhibiting the H+/K±ATPase enzyme, which is responsible for the final step in gastric acid production . This results in a decrease in gastric acid secretion, providing relief from conditions such as GERD and ZES .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CYP2C19 enzyme. This enzyme metabolizes Pantoprazole to this compound, which then undergoes further metabolism or excretion . The genetic polymorphism of CYP2C19 can affect the rate of this metabolism, leading to variations in the pharmacokinetics and pharmacodynamics of Pantoprazole .
Temporal Effects in Laboratory Settings
The parent compound Pantoprazole has been shown to have a long-lasting effect on gastric acid secretion due to the irreversible inhibition of the H+/K±ATPase enzyme .
Dosage Effects in Animal Models
Studies on Pantoprazole have shown that it is well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses .
Metabolic Pathways
This compound is part of the metabolic pathway of Pantoprazole, which is primarily metabolized by the CYP2C19 enzyme . The genetic polymorphism of this enzyme can lead to variations in the metabolism of Pantoprazole, affecting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Pantoprazole is known to be well-distributed in the body, with high concentrations found in the liver, the site of its metabolism .
Subcellular Localization
The parent compound Pantoprazole is known to act at the level of the parietal cells in the stomach, where it inhibits the H+/K±ATPase enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Demethyl pantoprazole typically involves the demethylation of pantoprazole. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Demethyl pantoprazole undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of sulfoxides to sulfides.
Substitution: Nucleophilic substitution reactions involving the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Demethyl pantoprazole has several scientific research applications, including:
Comparación Con Compuestos Similares
4-Demethyl pantoprazole is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. While all these compounds share a similar mechanism of action, this compound is unique due to its specific metabolic pathway and its role as a metabolite of pantoprazole . Similar compounds include:
- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
These compounds differ in their pharmacokinetic properties, metabolic pathways, and potential for drug interactions .
Propiedades
IUPAC Name |
2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]-3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O4S/c1-23-13-11(18-5-4-12(13)21)7-25(22)15-19-9-3-2-8(24-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDPJBMSVUBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141854-24-2 | |
| Record name | 4-Demethyl pantoprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141854242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-DEMETHYL PANTOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0P3127K6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)
![5-[[2-(4-Fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060856.png)
![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)
![Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate](/img/structure/B3060858.png)
![Methyl 5-[(phenylsulfonyl)methyl]-2-furoate](/img/structure/B3060859.png)
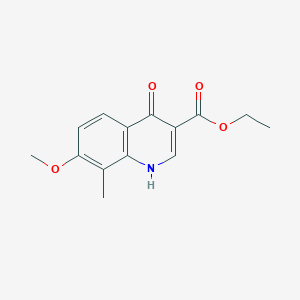
![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid](/img/structure/B3060864.png)
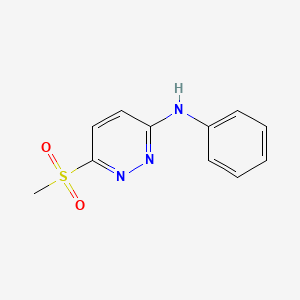
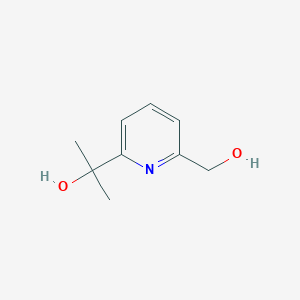
![2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3060868.png)
